molecular formula C15H17FN4O2S B2541182 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine CAS No. 2379951-61-6

5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine

Cat. No. B2541182
M. Wt: 336.39
InChI Key: PHKZTJZCTGUHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FMSP and has been found to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in DNA synthesis and cell division. This leads to the death of cancer cells and bacteria.

Biochemical And Physiological Effects

5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and bacteria in vitro and in vivo. It has also been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine in lab experiments is that it has been found to be effective against a wide range of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use as a drug.

Future Directions

There are several future directions for the study of 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine. One direction is to continue to study its potential as a cancer treatment and antibiotic. Another direction is to further elucidate its mechanism of action. This could lead to the development of more effective drugs based on this compound. Additionally, future studies could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis method for 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine involves several steps. The first step involves the reaction of 4-methylsulfonylpiperazine with 5-fluoro-2-nitrophenylpyrimidine in the presence of a base. This reaction produces 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine. The second step involves the reaction of the product from the first step with phenylboronic acid in the presence of a palladium catalyst. This reaction produces 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine.

Scientific Research Applications

5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been studied in vitro and in vivo for its potential as a cancer treatment.
Another area of research is in the development of new antibiotics. 5-Fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine has been found to have antibacterial properties and has been studied for its potential as a new antibiotic.

properties

IUPAC Name

5-fluoro-4-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-23(21,22)20-9-7-19(8-10-20)15-13(16)14(17-11-18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZTJZCTGUHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-phenylpyrimidine

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